Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
Description
Chemical Structure and Properties tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate (CAS: 1174020-50-8, 1363382-79-9) is a fluorinated pyrrolidine derivative with the molecular formula C₉H₁₆FNO₃ and a molecular weight of 205.23 g/mol . Its structure features a tert-butyl carbamate group at position 1, a fluorine atom at position 3, and a hydroxyl group at position 4 of the pyrrolidine ring. This compound is widely used as a heterocyclic building block in pharmaceutical synthesis, particularly for introducing chiral centers or modulating pharmacokinetic properties in drug candidates .
Stereochemical Variants
The compound exists in multiple stereoisomeric forms, including:
Properties
IUPAC Name |
tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBDFQPHEPDHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869481-93-6 | |
| Record name | trans-tert-Butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypyrrolidine-1-carboxylate with a fluorinating agent. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while nucleophilic substitution of the fluorine atom can yield various substituted pyrrolidine derivatives .
Scientific Research Applications
Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent and Functional Group Variations
The following table summarizes key structural and functional differences:
Key Observations :
- Fluorination: The presence and position of fluorine atoms critically influence electronic properties (e.g., electron-withdrawing effects) and hydrogen-bonding capacity. For example, the difluoro variant (CAS: 2607831-43-4) exhibits enhanced metabolic stability compared to mono-fluoro analogs .
- Bulk and Hydrophobicity : Compounds with aryl groups (e.g., 4-methoxyphenyl in CAS: 1186654-76-1) or trifluoromethyl groups (CAS: 1052713-78-6) display increased hydrophobicity, affecting solubility and membrane permeability .
- Stereochemical Impact : The (3R,4R)-isomer (CAS: 1174020-50-8) is often preferred in asymmetric synthesis due to its compatibility with enzymatic resolution techniques .
Physicochemical Properties
Biological Activity
Overview
Tert-butyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is a synthetic compound with the molecular formula C9H16FNO3 and a molecular weight of 205.23 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and modulation of biochemical pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of a fluorine atom and a hydroxyl group enhances the compound's binding affinity to these targets, influencing its biological effects. The mechanism often involves:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, affecting metabolic pathways.
- Receptor Modulation : It can potentially modulate receptor activity, impacting signaling pathways.
The synthesis of this compound typically involves the reaction of tert-butyl 4-hydroxypyrrolidine-1-carboxylate with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. This process is crucial for achieving high yields and purity in both laboratory and industrial settings.
Biological Activity Data
While specific biological activity data for this compound is somewhat limited, compounds with similar structures often exhibit significant biological properties. The following table summarizes potential biological activities observed in related compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Enzyme inhibition | Interaction with active sites |
| Tert-butyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate | Enhanced metabolic stability | Increased binding affinity |
| Tert-butyl 3-fluoro-4-hydroxy-1-pyrrolidinecarboxylate | Receptor modulation | Alteration of signaling pathways |
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research indicates that compounds structurally similar to this compound can act as potent inhibitors of enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated pyrrolidines can significantly enhance enzyme binding due to their unique electronic properties .
- Pharmacological Applications : The compound has been explored as a potential lead in drug discovery, particularly for conditions requiring modulation of enzymatic activity or receptor signaling. Its structural features suggest it could be effective in targeting specific diseases, including cancer and neurological disorders .
- Comparative Analysis : A comparative study highlighted that the presence of a hydroxyl group alongside a fluorine atom in pyrrolidine derivatives often results in improved bioavailability and metabolic stability, making them suitable candidates for further pharmacological development .
Q & A
Q. How can molecular docking and MD simulations predict the compound’s interaction with biological targets?
- Methodological Answer :
- Ligand Preparation : Optimize 3D structure using Gaussian or ORCA, accounting for fluorine’s electrostatic effects.
- Docking Software : Use AutoDock Vina or Schrödinger to screen against target proteins (e.g., kinases).
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
